![molecular formula C14H11NO2 B6375642 2-Cyano-5-(3-hydroxymethylphenyl)phenol, 95% CAS No. 1261889-03-5](/img/structure/B6375642.png)
2-Cyano-5-(3-hydroxymethylphenyl)phenol, 95%
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Overview
Description
2-Cyano-5-(3-hydroxymethylphenyl)phenol, 95% (2C5HMPP) is a phenolic compound that has been studied for its potential applications in scientific research. It is a member of the phenolic family, and its chemical structure consists of a phenyl group linked to a hydroxymethyl group, which is then linked to a cyano group. 2C5HMPP is a white, crystalline solid with a melting point of about 200-210°C and a boiling point of about 260-270°C. It is soluble in water, ethanol, and acetone, and is insoluble in ether.
Mechanism of Action
2-Cyano-5-(3-hydroxymethylphenyl)phenol, 95% acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs, hormones, and other compounds. It has been shown to inhibit the activity of CYP2C9, an enzyme involved in the metabolism of various drugs, including warfarin and tolbutamide. 2-Cyano-5-(3-hydroxymethylphenyl)phenol, 95% also acts as an antioxidant, meaning it can help protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
2-Cyano-5-(3-hydroxymethylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs, hormones, and other compounds. It has also been shown to reduce inflammation, inhibit platelet aggregation, and reduce oxidative stress. In addition, 2-Cyano-5-(3-hydroxymethylphenyl)phenol, 95% has been shown to possess anti-cancer and anti-microbial properties.
Advantages and Limitations for Lab Experiments
2-Cyano-5-(3-hydroxymethylphenyl)phenol, 95% has several advantages as a reagent in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also soluble in water, ethanol, and acetone, which makes it easy to work with in a laboratory setting. However, 2-Cyano-5-(3-hydroxymethylphenyl)phenol, 95% is also relatively unstable and can degrade quickly, which can limit its usefulness in some experiments.
Future Directions
There are a number of potential future directions for the use of 2-Cyano-5-(3-hydroxymethylphenyl)phenol, 95% in scientific research. It could be used to develop new drugs and therapies for the treatment of various diseases, such as cancer and infectious diseases. It could also be used to develop new reagents and compounds for use in laboratory experiments. Additionally, 2-Cyano-5-(3-hydroxymethylphenyl)phenol, 95% could be used to develop new methods for the synthesis of organic materials and polymers. Finally, it could be used to develop new methods for the detection and quantification of various compounds in biological samples.
Synthesis Methods
2-Cyano-5-(3-hydroxymethylphenyl)phenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-hydroxybenzaldehyde with malononitrile, which yields 2-cyano-3-hydroxybenzaldehyde. This reaction is catalyzed by sodium hydroxide in an aqueous solution. The second step of the synthesis involves the reaction of the 2-cyano-3-hydroxybenzaldehyde with 3-methoxy-4-hydroxybenzyl alcohol, which yields 2-Cyano-5-(3-hydroxymethylphenyl)phenol, 95%. This reaction is catalyzed by a base such as potassium carbonate in an aqueous solution.
Scientific Research Applications
2-Cyano-5-(3-hydroxymethylphenyl)phenol, 95% has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been used in the preparation of various compounds and reagents, such as dyes, buffers, and chromogenic substrates. It has also been used as a starting material for the synthesis of a variety of compounds, including drugs, polymers, and organic materials.
properties
IUPAC Name |
2-hydroxy-4-[3-(hydroxymethyl)phenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-8-13-5-4-12(7-14(13)17)11-3-1-2-10(6-11)9-16/h1-7,16-17H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURMCWNDDVYBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684667 |
Source
|
Record name | 3-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(3-hydroxymethylphenyl)phenol | |
CAS RN |
1261889-03-5 |
Source
|
Record name | 3-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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